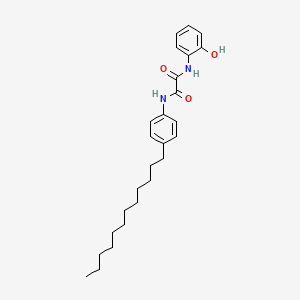
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide is an organic compound that features a unique structure with both hydrophobic and hydrophilic properties This compound is characterized by the presence of a long dodecyl chain attached to a phenyl ring and a hydroxyphenyl group attached to an ethanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide typically involves a multi-step process:
Formation of 4-Dodecylphenylamine: This can be achieved by the alkylation of aniline with dodecyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-Hydroxyphenylamine: This can be synthesized by the reduction of 2-nitrophenol using a reducing agent like iron powder in acidic conditions.
Coupling Reaction: The final step involves the coupling of 4-dodecylphenylamine and 2-hydroxyphenylamine with ethanediamide under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of N1-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a surfactant or emulsifying agent due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of N1-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide depends on its specific application:
Surfactant: The compound reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions.
Antimicrobial: It may disrupt microbial cell membranes due to its amphiphilic structure, leading to cell lysis.
Anticancer: It may interact with cellular targets such as enzymes or receptors, inhibiting cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)propanediamide: Similar structure but with a propanediamide backbone.
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)butanediamide: Similar structure but with a butanediamide backbone.
Uniqueness
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide is unique due to its specific combination of a dodecyl chain and hydroxyphenyl group attached to an ethanediamide backbone. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
185468-90-0 |
|---|---|
Formule moléculaire |
C26H36N2O3 |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
N-(4-dodecylphenyl)-N'-(2-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-14-21-17-19-22(20-18-21)27-25(30)26(31)28-23-15-12-13-16-24(23)29/h12-13,15-20,29H,2-11,14H2,1H3,(H,27,30)(H,28,31) |
Clé InChI |
SEYOYHBNARTVLX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol](/img/structure/B12578060.png)
![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)

![4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12578068.png)
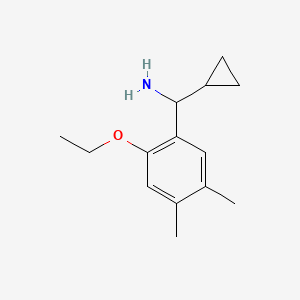
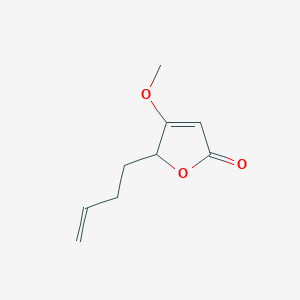

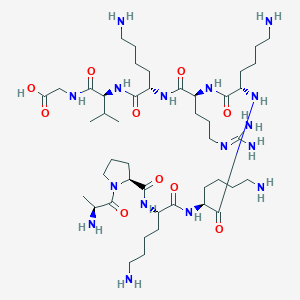


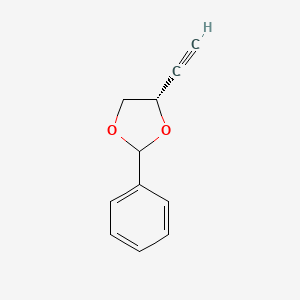
![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)

